N-(3-Nitrobenzylidene)-para-anisidine
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Description
N-(3-Nitrobenzylidene)-para-anisidine is a chemical compound with the linear formula C15H14N2O2 . It is also known by its CAS Number: 200421-66-5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a symmetric small molecule fluorescent chemosensor based on 3-nitrobenzaldehyde was synthesized by the reaction of ethylenediamine with 3-nitrobenzaldehyde in methanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H14N2O2 . The molecular weight is 254.291 .Chemical Reactions Analysis
A symmetric small molecule fluorescent chemosensor based on 3-nitrobenzaldehyde was utilized for the detection of Fe3+ by fluorescence quenching “turn on‐off” process . A possible C=N isomerization and a reverse PET mechanism is proposed for the probe detection system for Fe3+ ions .Mechanism of Action
Target of Action
N-(3-Nitrobenzylidene)-para-anisidine is a type of Schiff base . Schiff bases are known to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity . .
Mode of Action
For example, they may inhibit enzyme activity, interact with cell receptors, or interfere with cell signaling pathways .
Biochemical Pathways
Schiff bases are known to affect various biochemical pathways related to their biological activities .
Result of Action
Schiff bases are known to have various biological effects, such as antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-7-5-12(6-8-14)15-10-11-3-2-4-13(9-11)16(17)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXJIBCYHQNBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202296 |
Source
|
Record name | [N(E)]-4-Methoxy-N-[(3-nitrophenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133378-51-4 |
Source
|
Record name | [N(E)]-4-Methoxy-N-[(3-nitrophenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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